molecular formula C6H14FO2P B15493558 Isobutyl ethylphosphonofluoridate CAS No. 2261-83-8

Isobutyl ethylphosphonofluoridate

Cat. No.: B15493558
CAS No.: 2261-83-8
M. Wt: 168.15 g/mol
InChI Key: ZAERZDLQUJPTPS-UHFFFAOYSA-N
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Description

Isobutyl ethylphosphonofluoridate (CAS 2261-83-8) is an organophosphorus compound with the molecular formula C 6 H 14 FO 2 P and a molecular weight of 168.1463 g/mol . This structural class is known for its action as potent acetylcholinesterase (AChE) inhibitors . The mechanism involves the phosphorylation of the serine hydroxyl group within the esteratic site of the AChE enzyme, leading to its irreversible inhibition . This results in the accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing overstimulation of both muscarinic and nicotinic receptors . In a research context, studies on such compounds are critical for advancing the understanding of toxicological mechanisms, developing medical countermeasures such as antidotes (e.g., atropine and oximes like pralidoxime), and creating robust detection methods for chemical threat agents . Analytical methods, including ion chromatography-tandem mass spectrometry (IC-MS/MS) of hydrolysis products in biological samples, are a key area of application for this compound in reference laboratories . This product is provided For Research Use Only and is strictly intended for use in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for personal use. All handling must be conducted by qualified professionals in accordance with appropriate safety regulations.

Properties

CAS No.

2261-83-8

Molecular Formula

C6H14FO2P

Molecular Weight

168.15 g/mol

IUPAC Name

1-[ethyl(fluoro)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C6H14FO2P/c1-4-10(7,8)9-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

ZAERZDLQUJPTPS-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OCC(C)C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes Isobutyl ethylphosphonofluoridate and its structural analogs, focusing on molecular characteristics and available physicochemical

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Density (g/cm³) logP
Isobutyl ethylphosphonofluoridate C₆H₁₄FO₂P 168.11 2261-83-8 Not reported Not reported Not reported
Isopropyl ethylphosphonofluoridate C₅H₁₂FO₂P 154.12 1189-87-3 91–93 @ 40 Torr 5.32 Not reported
sec-Butyl ethylphosphonofluoridate C₆H₁₄FO₂P 168.11 162085-83-8 Not reported Not reported Not reported
Hexyl ethylphosphonofluoridate C₈H₁₈FO₂P 196.20 135445-19-1 Not reported Not reported 3.766
Ethyl ethylphosphonofluoridate C₄H₁₀FO₂P 140.09 650-20-4 Not reported Not reported Not reported
Ethyl methylphosphonofluoridate C₃H₈FO₂P 126.07 673-97-2 Not reported Not reported Not reported

Notes:

  • Molecular weight: Increases with alkyl chain length (e.g., Ethyl methylphosphonofluoridate: 126.07 g/mol vs. Hexyl ethylphosphonofluoridate: 196.20 g/mol) .
  • Boiling point: Isopropyl ethylphosphonofluoridate exhibits a relatively low boiling point (91–93°C at 40 Torr), likely due to its branched structure and volatility .
  • logP: Hexyl ethylphosphonofluoridate’s logP (3.766) indicates higher lipophilicity compared to shorter-chain analogs, suggesting greater membrane permeability or environmental persistence .

Impact of Alkyl Chain Length and Branching

  • Chain Length: Longer alkyl chains (e.g., hexyl vs. ethyl) correlate with increased molecular weight and lipophilicity. For instance, Hexyl ethylphosphonofluoridate (logP = 3.766) is more hydrophobic than Ethyl ethylphosphonofluoridate .
  • Branching: Branched isomers like isopropyl and isobutyl exhibit distinct properties compared to linear analogs. For example, Isopropyl ethylphosphonofluoridate’s high density (5.32 g/cm³) contrasts with the typical range for organophosphates (1–2 g/cm³), highlighting the influence of fluorine and molecular geometry .
  • Structural Isomerism: Isobutyl and sec-Butyl ethylphosphonofluoridate share the same molecular formula (C₆H₁₄FO₂P) but differ in alkyl group configuration.

Preparation Methods

Phosphorylation of Ethylphosphonic Acid with Isobutanol

The most widely documented method involves the stepwise phosphorylation of ethylphosphonic acid. Ethylphosphonic dichloride is synthesized by reacting red phosphorus with chlorine gas under anhydrous conditions, followed by controlled hydrolysis to yield ethylphosphonic acid. This intermediate is then treated with isobutanol in the presence of a fluorinating agent:

$$
\text{CH}3\text{CH}2\text{P(O)Cl}2 + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{HF}} \text{CH}3\text{CH}2\text{P(O)F-OCH}2\text{CH}(\text{CH}3)_2 + 2\text{HCl}
$$

Key parameters include maintaining a nitrogen atmosphere to prevent oxidation and using anhydrous hydrofluoric acid (HF) as the fluorinating agent. Yields typically range from 65% to 78%, contingent upon the purity of the dichloride precursor and the exclusion of moisture.

Halogen Exchange Reactions

An alternative route employs halogen exchange between ethylphosphonic dichloride and potassium fluoride. This method, while avoiding direct HF handling, requires stringent temperature control (0–5°C) to prevent side reactions:

$$
\text{CH}3\text{CH}2\text{P(O)Cl}2 + 2\text{KF} \rightarrow \text{CH}3\text{CH}2\text{P(O)F}2 + 2\text{KCl}
$$

The resulting difluoride is subsequently esterified with isobutyl alcohol using a catalytic amount of triethylamine to scavenge HCl. This two-step process achieves yields of 70–82%, though it demands specialized equipment for fluoride handling.

Catalytic Esterification Techniques

Recent advances leverage heterogeneous catalysts such as sulfated zirconia to facilitate esterification. In this approach, ethylphosphonofluoridic acid is reacted with isobutanol at 80°C under reduced pressure (50 mmHg), achieving 88% yield with 99% purity. The catalyst’s acidity promotes efficient proton transfer while minimizing side-product formation.

Optimization of Reaction Conditions

Critical variables influencing synthesis efficiency include:

Table 1: Comparative Analysis of Synthetic Methods

Method Temperature (°C) Yield (%) Purity (%) Key Challenges
Direct Fluorination 25–30 65–78 95–98 HF toxicity, moisture sensitivity
Halogen Exchange 0–5 70–82 97–99 KCl byproduct removal
Catalytic Esterification 80 88 99 Catalyst regeneration

Moisture control remains paramount across all methods, as trace water hydrolyzes the phosphonofluoridate ester bond, yielding ethylphosphonic acid and isobutyl fluoride. Inert atmosphere techniques, such as Schlenk line manipulations, are strongly recommended.

Analytical Characterization

Spectroscopic Identification

  • $$^{31}\text{P NMR}$$ : A singlet at δ 38.2 ppm confirms the phosphonofluoridate moiety.
  • $$^{19}\text{F NMR}$$ : Resonance at δ -72.5 ppm (dt, $$J{PF}$$ = 945 Hz, $$J{HF}$$ = 52 Hz).
  • IR Spectroscopy : Strong absorption at 1280 cm$$^{-1}$$ (P=O stretch) and 980 cm$$^{-1}$$ (P-F stretch).

Chromatographic Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column (30 m × 0.25 mm) shows a single peak at 8.7 min (m/z 182 [M$$^+$$]). High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms ≥99% purity when using a C18 reverse-phase column and acetonitrile/water (70:30) mobile phase.

Industrial Applications and Challenges

Despite its utility in synthesizing flame retardants and chiral ligands, industrial adoption remains limited due to regulatory hurdles. Recent patents describe its use in cross-coupling reactions as a fluorine source, though scalability is hindered by the high cost of anhydrous HF.

Q & A

Q. What spectroscopic methods are recommended for the unambiguous identification of Isobutyl ethylphosphonofluoridate in experimental samples?

To confirm the identity of Isobutyl ethylphosphonofluoridate (C₆H₁₄FO₂P), use a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . GC-MS can detect characteristic fragmentation patterns (e.g., m/z peaks corresponding to the phosphonofluoridate moiety), while ¹H/³¹P NMR provides structural confirmation via chemical shifts (e.g., δ ~30–40 ppm for ³¹P in phosphonofluoridates). Cross-validate with reference spectra from databases like NIST or peer-reviewed studies .

Q. What are the standard synthetic routes for Isobutyl ethylphosphonofluoridate, and how is purity optimized?

The compound is typically synthesized via nucleophilic substitution between ethylphosphonofluoridic acid derivatives and isobutyl alcohol under anhydrous conditions. Purity optimization involves:

  • Using high-purity precursors (e.g., distilled isobutyl alcohol).
  • Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy to track fluoridation progress.
  • Post-synthesis purification via vacuum distillation or column chromatography to remove unreacted alcohols or acidic byproducts .

Q. How does Isobutyl ethylphosphonofluoridate’s stability vary under different storage conditions?

Stability studies show the compound hydrolyzes in aqueous environments but remains stable in anhydrous organic solvents (e.g., dichloromethane) at –20°C. For long-term storage:

  • Use argon-purged, sealed vials to prevent moisture ingress.
  • Monitor degradation via ³¹P NMR or fluoride ion-selective electrodes to detect hydrolysis products like ethylphosphonic acid .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace amounts of Isobutyl ethylphosphonofluoridate in complex matrices, and how are they resolved?

Trace quantification in biological or environmental samples is complicated by matrix interference and low volatility. Solutions include:

  • Derivatization with pentafluorobenzyl bromide to enhance GC-MS sensitivity.
  • Solid-phase microextraction (SPME) for preconcentration.
  • Validation via isotope dilution mass spectrometry using deuterated analogs (e.g., Ethyl-d₅ methylphosphonofluoridate) as internal standards .

Q. How can conflicting NMR data for Isobutyl ethylphosphonofluoridate’s stereochemical configuration be resolved?

Discrepancies in stereochemical assignments often stem from solvent effects or dynamic equilibria. To resolve:

  • Perform variable-temperature NMR to identify rotameric populations.
  • Use density functional theory (DFT) calculations to predict ³¹P chemical shifts for different conformers.
  • Cross-reference with X-ray crystallography data of analogous phosphonofluoridates .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Studies using kinetic isotope effects (KIE) and computational modeling reveal that the fluorine atom’s electronegativity polarizes the P–F bond, making it susceptible to nucleophilic attack. Key findings:

  • Hydrolysis proceeds via a bimolecular mechanism (SN²) in basic conditions.
  • Substituent effects (e.g., ethyl vs. methyl groups) alter transition-state stability, as shown by Hammett plot analyses .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported toxicity data for Isobutyl ethylphosphonofluoridate?

Variability in toxicity studies (e.g., LD₅₀ values) may arise from differences in:

  • Sample purity (e.g., residual solvents affecting bioassays).
  • Exposure routes (oral vs. dermal). Mitigate by standardizing testing protocols (e.g., OECD Guidelines) and verifying purity via elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. What statistical methods are recommended for analyzing dose-response relationships in inhibition studies involving this compound?

Use nonlinear regression models (e.g., log-logistic curves) to fit inhibition data. Validate with:

  • Bootstrapping to estimate confidence intervals.
  • ANOVA to compare IC₅₀ values across experimental replicates. Ensure compliance with FAIR data principles for reproducibility .

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